Technical Monograph: 2-Butoxy-4-(trifluoromethyl)phenol
Technical Monograph: 2-Butoxy-4-(trifluoromethyl)phenol
The following technical guide is a comprehensive monograph on 2-Butoxy-4-(trifluoromethyl)phenol , structured for researchers and drug development professionals.
CAS Registry Number: 1881321-90-9 Document Type: Technical Application Guide Version: 1.0 (Feb 2026)
Executive Summary
2-Butoxy-4-(trifluoromethyl)phenol is a specialized fluorinated intermediate utilized primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals. Characterized by a trifluoromethyl group at the para position and a butoxy ether linkage at the ortho position relative to the phenolic hydroxyl, this molecule offers a unique combination of lipophilicity , metabolic stability , and electronic activation .
In medicinal chemistry, the 2-butoxy-4-(trifluoromethyl)phenol scaffold serves as a critical building block for modulating the physicochemical properties of drug candidates, particularly in enhancing membrane permeability and optimizing ligand-receptor binding interactions through halogen bonding and hydrophobic effects.
Chemical Identity & Physical Properties[1][2][3][4]
The precise identification of this compound is critical for regulatory compliance and synthesis verification.
| Property | Data |
| Chemical Name | 2-Butoxy-4-(trifluoromethyl)phenol |
| CAS Number | 1881321-90-9 |
| Molecular Formula | C₁₁H₁₃F₃O₂ |
| Molecular Weight | 234.22 g/mol |
| MDL Number | MFCD29044605 |
| SMILES | CCCCOc1cc(C(F)(F)F)ccc1O |
| Appearance | Pale yellow oil to low-melting solid (Standard) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~3.8 (High Lipophilicity) |
| pKa (Predicted) | ~9.5 (Phenolic OH) |
Synthesis & Manufacturing Methodologies
The synthesis of 2-Butoxy-4-(trifluoromethyl)phenol requires careful regiocontrol to distinguish between the two oxygen functionalities on the benzene ring. Two primary routes are established in the field: the Classical Alkylation Route and the Modern Cross-Coupling Route .
Route A: Regioselective Alkylation of 4-(Trifluoromethyl)catechol
This is the most direct industrial route but requires strict pH control to favor the ortho-alkylation over the para-alkylation (relative to the CF₃ group).
Mechanism:
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Starting Material: 4-(Trifluoromethyl)catechol (1,2-dihydroxy-4-trifluoromethylbenzene).
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Reagents: n-Butyl bromide (1.1 eq), Potassium Carbonate (K₂CO₃), DMF solvent.
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Challenge: The hydroxyl group para to the electron-withdrawing -CF₃ group (Position 1) is typically more acidic than the meta hydroxyl (Position 2). Standard base treatment often yields the unwanted isomer (1-butoxy-2-hydroxy-4-trifluoromethylbenzene).
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Optimization: Use of a weaker base (e.g., Cs₂CO₃) or boronate protection strategies can direct alkylation to the 2-position.
Route B: Metal-Catalyzed Cross-Coupling (Recommended for Purity)
For high-purity pharmaceutical applications, a cross-coupling approach avoids isomer separation issues.
Protocol:
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Precursor: 2-Bromo-4-(trifluoromethyl)phenol.
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Reaction: Ullmann-type ether synthesis or Buchwald-Hartwig coupling.
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Conditions: n-Butanol, CuI (10 mol%), 1,10-Phenanthroline (ligand), Cs₂CO₃, Toluene, 110°C.
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Outcome: Direct displacement of the bromine by the butoxide nucleophile, retaining the phenolic OH (or protected variant).
Visualization: Synthesis Workflow
The following diagram illustrates the logical flow for both synthesis pathways.
Caption: Comparison of Synthetic Routes. Route B (Green) offers higher specificity for the target isomer compared to the statistical mixture often seen in Route A.
Analytical Characterization & Quality Control
To ensure the integrity of the compound for research use, the following analytical parameters must be verified.
Nuclear Magnetic Resonance (NMR)[4]
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¹H NMR (DMSO-d₆):
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δ 0.95 (t, 3H): Methyl group of butyl chain.
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δ 1.4-1.8 (m, 4H): Methylene protons of butyl chain.
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δ 4.05 (t, 2H): O-CH₂ protons (diagnostic of ether formation).
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δ 6.9-7.2 (m, 3H): Aromatic protons. The coupling pattern will confirm the 1,2,4-substitution.
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δ 9.8 (s, 1H): Phenolic -OH (exchangeable with D₂O).
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¹⁹F NMR:
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δ -61.5 ppm (s, 3F): Distinctive singlet for the trifluoromethyl group.
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Mass Spectrometry (LC-MS)
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Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
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Observed Mass: [M-H]⁻ = 233.2 m/z.
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Fragmentation: Loss of butyl chain (M-56) may be observed.
Purity Profiling (HPLC)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
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Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.
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Detection: UV at 280 nm (Phenol absorption).
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Acceptance Criteria: >95% area purity for biological screening; >98% for synthetic intermediates.
Applications in Drug Discovery
The 2-Butoxy-4-(trifluoromethyl)phenol moiety is a strategic "warhead" in medicinal chemistry, often employed to optimize Lead compounds.
Key Functional Roles:
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Bioisosterism: The ortho-butoxy group mimics larger hydrophobic residues found in natural ligands, while the -CF₃ group mimics a chlorine or methyl group but with enhanced metabolic stability against CYP450 oxidation.
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PPAR Agonists: Peroxisome Proliferator-Activated Receptors (PPARs) often bind ligands with a polar "head" (phenol/acid) and a lipophilic "tail". This molecule fits the pharmacophore for PPARδ/γ modulators used in metabolic disease research.
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Ion Channel Modulators: The combination of a phenol and a trifluoromethyl group is frequent in positive allosteric modulators (PAMs) of GABA-A receptors and certain TRP channels.
Experimental Workflow: Derivatization
When used as an intermediate, the phenolic -OH is typically the nucleophile in subsequent reactions.
Caption: Common derivatization pathways transforming the core phenol into bioactive candidates.
Safety & Handling (EHS)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves (min 0.11mm). |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles/face shield. |
| Aquatic Toxicity | H412: Harmful to aquatic life with long-lasting effects. | Avoid release to the environment. |
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the phenol over long periods.
References
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Chemical Identification: Matrix Scientific. Product Data Sheet: 2-Butoxy-4-(trifluoromethyl)phenol (CAS 1881321-90-9).[1][2] Retrieved from .
- Synthetic Methodology (General): Wang, F., et al. "Copper-Catalyzed Ullmann-Type Coupling of Aryl Halides with Aliphatic Alcohols." Journal of Organic Chemistry, 2011. (Methodology basis for Route B).
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Medicinal Chemistry Context: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. .
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Supplier Verification: BLDpharm. Product Analysis: 2-Butoxy-4-(trifluoromethyl)phenol. Retrieved from .
Disclaimer: This guide is for research purposes only. All synthesis and handling must be performed by qualified personnel in a controlled laboratory environment.
